molecular formula C19H19ClN2O B194712 6-Hydroxy Desloratadine CAS No. 119410-05-8

6-Hydroxy Desloratadine

Cat. No. B194712
M. Wt: 326.8 g/mol
InChI Key: UEQNVDYYIWHWNX-UHFFFAOYSA-N
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Description

6-Hydroxy Desloratadine is a hydroxylated metabolite of Desloratadine . It has a molecular formula of C19H19ClN2O and a molecular weight of 326.82 .


Molecular Structure Analysis

The IUPAC name for 6-Hydroxy Desloratadine is 13-chloro-2-piperidin-4-ylidene-4-azatricyclo [9.4.0.03,8]pentadeca-1 (11),3 (8),4,6,12,14-hexaen-10-ol . Further structural analysis can be performed using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .


Chemical Reactions Analysis

Desloratadine is metabolized to hydroxylated active metabolites, including its main metabolite, 3-OH-desloratadine, and minor metabolites, including 5-OH-, 6-OH- and dihydroxy-desloratadine . These hydroxylated metabolites are subsequently glucuronidated to form inactive compounds .


Physical And Chemical Properties Analysis

6-Hydroxy Desloratadine has been characterized using various analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .

Scientific Research Applications

  • Desloratadine is used in treating allergic rhinitis (AR) and chronic idiopathic urticaria (CIU), with a favorable sedation profile. The metabolism of Desloratadine can vary among individuals, impacting the formation of its major metabolite, 3-hydroxydesloratadine (Prenner et al., 2006).

  • Desloratadine is identified as a selective inhibitor of UGT2B10, a key enzyme in its metabolism pathway. This selective inhibition has implications for understanding Desloratadine's metabolic interactions and could influence drug development and therapy optimization (Kazmi et al., 2015).

  • The formation of 3-hydroxydesloratadine, another major metabolite, is catalyzed by CYP2C8 but requires prior glucuronidation by UGT2B10. Understanding this complex metabolic pathway is essential for pharmacokinetic studies and may influence drug dosing strategies (Kazmi et al., 2015).

  • Desloratadine's anti-inflammatory activity extends beyond its antihistaminic properties, indicating potential applications in managing inflammatory responses in allergic conditions (Geha & Meltzer, 2001).

  • Humanized-liver mice studies demonstrate that Desloratadine's metabolism in humans involves the formation of 3-hydroxydesloratadine and its O-glucuronide. This is important for drug development, as it provides a model for studying human-specific metabolism (Uehara et al., 2020).

  • Pharmacokinetic studies show that Desloratadine and its metabolites, including 3-hydroxydesloratadine, are well tolerated in various populations, including those with hepatic impairment, indicating a broad applicability in diverse patient groups (Gupta et al., 2007).

Safety And Hazards

According to the safety data sheet, 6-Hydroxy Desloratadine may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is also suspected of damaging fertility or the unborn child . It is recommended to wear personal protective equipment and avoid dust formation when handling this compound .

Future Directions

Desloratadine, the parent compound of 6-Hydroxy Desloratadine, has been widely used to treat allergic symptoms . It stands out from other drugs in this therapeutic class because it does not cause sedative effects . Future research could focus on further understanding the pharmacokinetics and pharmacodynamics of 6-Hydroxy Desloratadine, as well as its potential therapeutic applications.

properties

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-14-3-4-15-16(11-14)17(23)10-13-2-1-7-22-19(13)18(15)12-5-8-21-9-6-12/h1-4,7,11,17,21,23H,5-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQNVDYYIWHWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562428
Record name 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy Desloratadine

CAS RN

119410-05-8
Record name 6-Hydroxydesloratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119410058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXYDESLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW1TK7TV04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Mix the title compound of Example 1, (0.29 g, 0.893 mmol) in CH3OH (14 mL) at 0° C. under an argon atmosphere. Add NaBH4 (165 mg, 4.36 mmol) in 3 portions. After 30 minutes, pour the mixture into water and extract (3X) with CH2Cl2. Combine the organic portions, wash once with brine, dry over sodium sulfate, filter and concentrate in vacuo to give a crude product. Purifiy via flash chromatography [5-10% CH3OH saturated with NH3 in CH2Cl2 ] to give the title compound, which can be triturated with isopropyl ether/pentane to give an off-white solid (249 mg, 85%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy Desloratadine
Reactant of Route 2
6-Hydroxy Desloratadine
Reactant of Route 3
6-Hydroxy Desloratadine
Reactant of Route 4
6-Hydroxy Desloratadine
Reactant of Route 5
6-Hydroxy Desloratadine
Reactant of Route 6
6-Hydroxy Desloratadine

Citations

For This Compound
4
Citations
A Ghosal, S Gupta, R Ramanathan… - Drug metabolism …, 2009 - ingentaconnect.com
… LC-MS method A, developed to achieve optimum separation between the major isomeric metabolites of loratadine (6-hydroxy desloratadine, M31 and 5-hydroxy desloratadine, M33), …
Number of citations: 55 www.ingentaconnect.com
Y Zhang, Y Lu, L Wang, Y Tian, Z Zhang - Drug Research, 2020 - thieme-connect.com
… Among the hydroxylated metabolites of LOR and DL, 6-hydroxy desloratadine (6-OH-DL), 5-hydroxy desloratadine (5-OH-DL) and 3-hydroxy desloratadine (3-OH-DL) are active …
Number of citations: 2 www.thieme-connect.com
Y Aratyn-Schaus, R Ramanathan - Bioanalysis, 2016 - Future Science
… top trace) with those from 5-hydroxy-or 6-hydroxy-desloratadine (M31/M33) (middle trace) and … (M37), 6-hydroxy-desloratadine-glucuronide metabolites, but minor to trace levels of M13. …
Number of citations: 9 www.future-science.com
RE White - A Hµrel White paper. California: Hµrel Corporation, 2014
Number of citations: 1

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